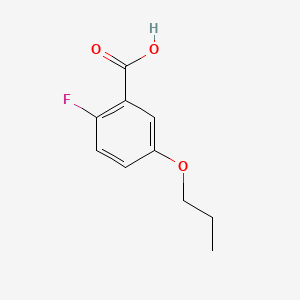
2-Fluoro-5-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-propoxybenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions are replaced by a fluorine atom and a propoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-propoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the preparation of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) benzoate, followed by further reactions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediate compounds, purification, and final conversion to the target molecule.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The propoxy group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Fluoro-5-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-fluoro-5-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and propoxy group contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
2-Fluorobenzoic Acid: Lacks the propoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
5-Propoxybenzoic Acid: Lacks the fluorine atom, which affects its chemical reactivity and biological interactions.
2-Fluoro-5-iodobenzoic Acid: Contains an iodine atom instead of a propoxy group, leading to different chemical and physical properties.
Uniqueness: 2-Fluoro-5-propoxybenzoic acid is unique due to the presence of both the fluorine atom and the propoxy group, which confer distinct chemical properties and potential applications. Its combination of hydrophobicity and reactivity makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-5-propoxybenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI Key |
YZPIOMRSEPTGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13900604.png)
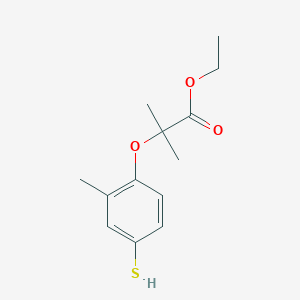
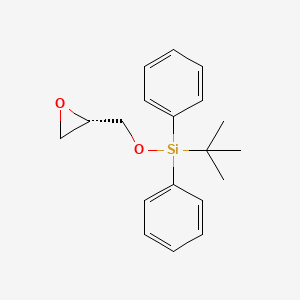
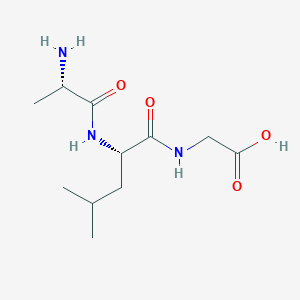
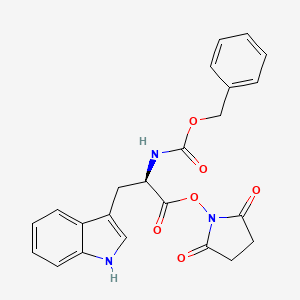

![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
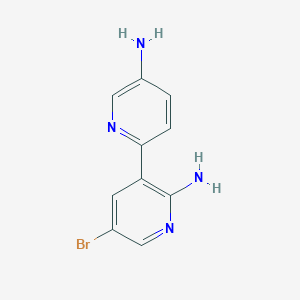
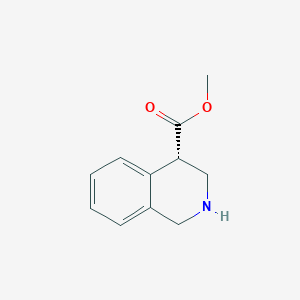

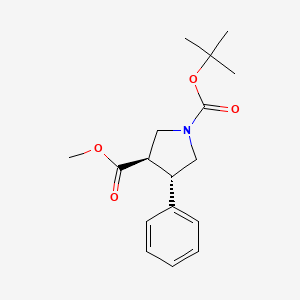
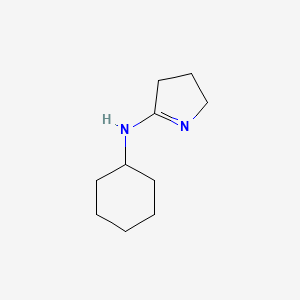
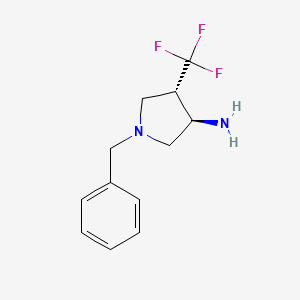
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
